Validated LTA4H Fragment Hit with Defined Binding Mode vs. Uncharacterized Analogs
(4-Fluorophenyl)(pyridin-4-yl)methanone is a validated fragment hit for Leukotriene A4 Hydrolase (LTA4H), with its binding mode confirmed by X-ray crystallography at 1.80 Å resolution (PDB ID: 3FU0) [1]. While the compound exhibits weak intrinsic affinity (IC50 = 3.67-5.38 mM), this is characteristic of fragment hits and provides a defined starting point for structure-guided optimization [1][2]. In contrast, common analogs like 4-benzoylpyridine and 4-(4-chlorobenzoyl)pyridine lack comparable structural validation against LTA4H, making their binding modes and potential for optimization undefined [3].
| Evidence Dimension | LTA4H Binding Affinity & Structural Validation |
|---|---|
| Target Compound Data | IC50 = 3.67-5.38 mM (3,670-5,380 µM); Binding mode validated by X-ray crystallography (PDB 3FU0) |
| Comparator Or Baseline | 4-Benzoylpyridine, 4-(4-Chlorobenzoyl)pyridine: No reported LTA4H binding data or structural validation |
| Quantified Difference | Target compound provides a defined binding mode, enabling structure-based optimization; comparators offer no such validated starting point. |
| Conditions | In vitro enzyme inhibition assay; X-ray crystallography with LTA4H protein |
Why This Matters
For fragment-based drug discovery programs, a structurally validated hit with a known binding mode is infinitely more valuable than an uncharacterized analog, as it de-risks the optimization process and guides rational design.
- [1] RCSB PDB. 3FU0: Leukotriene A4 hydrolase in complex with fragment 4-(4-fluorobenzoyl)pyridine. View Source
- [2] Davies, D. R., Mamat, B., Magnusson, O. T., et al. (2009). Discovery of leukotriene A4 hydrolase inhibitors using metabolomics biased fragment crystallography. J. Med. Chem., 52, 4694-4715. View Source
- [3] PubChem. 4-benzoylpyridine (CID 69977) and 4-(4-chlorobenzoyl)pyridine (CID 2737071). National Center for Biotechnology Information. View Source
